What is the chemical structure of Aglinin A?
What is the chemical structure of Aglinin A?
An in-depth analysis of the chemical "Aglinin A" could not be performed as no compound with this name was found in the conducted searches. It is highly probable that "Aglinin A" is a misspelling of a different chemical compound.
Researchers seeking information on related subjects may find the following details on "Lignin" and "Imeglimin" of interest, as these were the most relevant results generated from the initial search.
Lignin (B12514952)
Lignin is a complex polymer of aromatic alcohols and is a major component of the cell walls of plants.[1][2] It provides structural rigidity and resistance to degradation.[1] The exact chemical structure of lignin is highly variable and depends on its source.[1]
Chemical Structure and Composition:
Lignin is primarily composed of three phenylpropane units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][3] The ratios of these units vary between different plant species.[1][2] For instance, softwood lignins are mainly composed of G units (from coniferyl alcohol), while hardwood lignins consist of both G and S units (from sinapyl alcohol).[2] The molecular formula for a representative lignin structure is C81H92O28.[4]
Spectroscopic Data:
Various spectroscopic methods are employed to characterize the complex structure of lignin.[5][6]
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FT-IR Spectroscopy: This technique helps in identifying the different functional groups present in the lignin structure.[5]
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UV Spectroscopy: UV absorption bands can be used to differentiate between various types of lignins.[5]
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Fluorescence Spectroscopy: The emission spectra of lignin can provide information about its fluorophoric species.[5]
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NMR Spectroscopy: 13C NMR is a powerful tool for studying the structural characteristics of lignin.[5]
Biological Activities:
Lignin and its derivatives exhibit a range of biological activities, making them a subject of interest for biomedical applications.[7][8][9]
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Antioxidant Activity: The phenolic groups in lignin contribute to its antioxidant properties.[10]
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Antimicrobial Activity: Lignin has shown efficacy against various bacteria and fungi.[8]
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Anti-inflammatory and Anti-apoptotic Effects: Certain lignin fractions have demonstrated the ability to inhibit cellular apoptosis and possess anti-inflammatory properties.[10]
Experimental Protocols:
Lignin Isolation: Several methods are used to isolate lignin from lignocellulosic biomass.[11][12]
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Kraft Process: This method uses a solution of sodium hydroxide (B78521) and sodium sulfide (B99878) to dissolve lignin at high temperatures and pH.[11]
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Alkaline Process: This approach employs alkali solutions like sodium hydroxide to hydrolytically break down lignin.[11]
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Organosolv Process: This technique uses organic solvents to extract lignin, resulting in a sulfur-free product with lower molecular weight.[11]
A general laboratory-scale isolation protocol involves dissolving the lignin-containing material in an alkaline solution (e.g., 0.5 M NaOH), followed by filtration. The lignin is then precipitated by acidifying the solution (e.g., with sulfuric acid to pH 2-3) and heating. The resulting precipitate is washed and dried.[13]
Imeglimin
Imeglimin is a novel oral therapeutic agent for the treatment of type 2 diabetes.[14][15]
Mechanism of Action:
Imeglimin's mechanism of action is unique and targets the core pathophysiology of type 2 diabetes through a dual effect:[14][15]
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Improved Pancreatic β-cell Function: It amplifies glucose-stimulated insulin (B600854) secretion (GSIS).[14][15]
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Enhanced Insulin Action: It improves insulin signaling in the liver and skeletal muscle.[14][15]
At the molecular level, Imeglimin is thought to correct mitochondrial dysfunction by rebalancing the activity of the respiratory chain complexes, which leads to reduced oxidative stress and prevention of cell death.[14][15]
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References
- 1. Lignin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Lignin, organosolv | C81H92O28 | CID 73555271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities and Emerging Roles of Lignin and Lignin-Based Products─A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in biological activities of lignin and emerging biomedical applications: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
